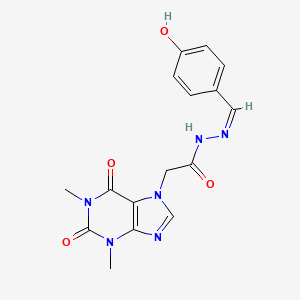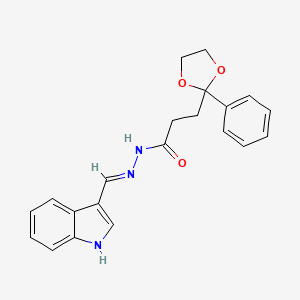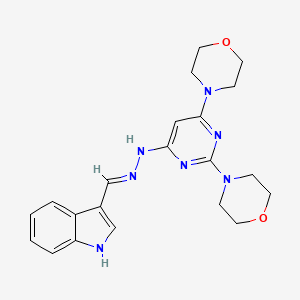![molecular formula C20H27N3O4S B1190886 5,5-dimethyl-1,2,3-cyclohexanetrione 2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}hydrazone)](/img/structure/B1190886.png)
5,5-dimethyl-1,2,3-cyclohexanetrione 2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the dimethyl groups and the sulfonylphenylamino moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione shares similarities with other sulfonylphenylamino compounds, such as:
- 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione
- 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione
Uniqueness
The uniqueness of 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H27N3O4S |
|---|---|
Molecular Weight |
405.5g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27N3O4S/c1-14-8-10-23(11-9-14)28(26,27)16-6-4-15(5-7-16)21-22-19-17(24)12-20(2,3)13-18(19)25/h4-7,14,24H,8-13H2,1-3H3 |
InChI Key |
JUGXCTQGVJOHTK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1190807.png)
![6-Tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/new.no-structure.jpg)
![3-ethyl-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1190809.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B1190811.png)

![3-(4-methylphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1190815.png)


